2-Fluoro-4-isopropylpyridin-3-amine
Description
2-Fluoro-4-isopropylpyridin-3-amine is a fluorinated pyridine derivative featuring a fluorine atom at position 2, an isopropyl group at position 4, and an amine moiety at position 3.
Properties
CAS No. |
173435-45-5 |
|---|---|
Molecular Formula |
C8H11FN2 |
Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-fluoro-4-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C8H11FN2/c1-5(2)6-3-4-11-8(9)7(6)10/h3-5H,10H2,1-2H3 |
InChI Key |
ZMQZBNABOQHFEB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=NC=C1)F)N |
Canonical SMILES |
CC(C)C1=C(C(=NC=C1)F)N |
Synonyms |
3-Pyridinamine,2-fluoro-4-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include:
4-Dimethylaminoazobenzene derivatives (e.g., 3′-methyl-4-dimethylaminoazobenzene): These compounds, studied for carcinogenic activity, highlight how substituent positions (e.g., methyl groups on the "prime" ring) influence biological outcomes. For example, carcinogenicity inversely correlates with the time required to reach maximum bound dye levels in rat livers .
N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine : A fluorinated pyridopyrazine derivative with an isopropylamine group, designed as a p38 MAP kinase inhibitor. Its fluorine and pyridine moieties suggest roles in target binding and selectivity .
Substituent Effects
- Amine Position: The para-amine in 4-dimethylaminoazobenzene derivatives contributes to carcinogenicity, while the meta-amine in the target compound may influence electronic distribution and reactivity .
Research Findings and Implications
- Carcinogenicity vs. Substituent Position: Methyl groups on the "prime" ring of aminoazobenzene derivatives reduce carcinogenicity as their position shifts (3′ > 2′ > 4′) . By analogy, the fluorine and isopropyl positions in 2-fluoro-4-isopropylpyridin-3-amine may dictate its interactions with biological targets.
- Kinase Inhibition : Fluorine in pyridopyrazine analogs improves target affinity (e.g., p38 MAP kinase), suggesting the fluorine in the target compound could similarly enhance selectivity .
- Metabolic Stability : Fluorine’s electron-withdrawing effects likely reduce oxidative metabolism, a feature observed in fluorinated pharmaceuticals .
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